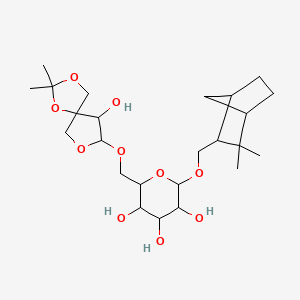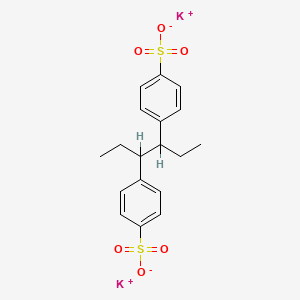
SL 0101-1
Overview
Description
SL 0101-1 is a selective, efficient, reversible, and ATP-competitive inhibitor of p90 ribosomal S6 kinase (RSK). It is a kaempferol glycoside isolated from the tropical plant Forsteronia refracta. This compound can permeate cell membranes and has an IC50 value of 89 nM for RSK .
Mechanism of Action
Target of Action
SL 0101-1 is a cell-permeable, selective, reversible, ATP-competitive inhibitor of p90 Ribosomal S6 Kinase (RSK) . It is a selective RSK1/2 inhibitor .
Mode of Action
The compound interacts with its targets, the RSK proteins, by competitively inhibiting ATP . This interaction results in the inhibition of RSK, which plays a crucial role in cell signaling, growth, and proliferation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the MAPK/ERK pathway . This pathway is involved in a variety of cellular processes, including cell proliferation, differentiation, and survival. By inhibiting RSK, this compound can affect these processes .
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting that it can easily cross cell membranes to exert its effects. More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
This compound has been shown to inhibit the proliferation of human breast cancer cell line MCF-7 and produces a cell cycle block in G1 phase . This suggests that the compound may have potential therapeutic applications in the treatment of cancer .
Action Environment
As a cell-permeable compound , its action may be influenced by factors such as the lipid composition of cell membranes, which can affect its ability to enter cells
Biochemical Analysis
Biochemical Properties
SL 0101-1 interacts with the p90 Ribosomal S6 Kinase (RSK), specifically inhibiting RSK2 . The compound does not inhibit upstream kinases such as MEK, Raf, and PKC . The rhamnose moiety of this compound increases the affinity for RSK by more than 150-fold .
Cellular Effects
This compound has been shown to inhibit the growth of MCF-7 human breast cancer cells, causing a cell cycle block in the G1 phase . It has no effect on the normal breast cell line . This suggests that this compound may have potential therapeutic applications in cancer treatment.
Molecular Mechanism
This compound exerts its effects at the molecular level by competing with ATP for the nucleotide-binding site of the NTKD . This results in the inhibition of RSK activity, which in turn can lead to a decrease in cell proliferation .
Metabolic Pathways
Given its role as an inhibitor of RSK, it is likely that it interacts with enzymes and cofactors involved in the MAPK/ERK pathway .
Preparation Methods
SL 0101-1 is synthesized through a series of chemical reactions involving kaempferol and specific glycosylation steps. The synthetic route typically involves the acetylation of kaempferol followed by glycosylation with rhamnose derivatives. The reaction conditions often include the use of catalysts and solvents such as dimethyl sulfoxide (DMSO) and methanol
Chemical Reactions Analysis
SL 0101-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, although these reactions are less common.
Substitution: This compound can undergo substitution reactions, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines
Scientific Research Applications
SL 0101-1 has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the inhibition of p90 ribosomal S6 kinase.
Biology: Employed in cell biology to investigate cell signaling pathways and cellular proliferation.
Medicine: Explored for its potential therapeutic effects in cancer research, particularly in breast cancer
Industry: Utilized in the development of new drugs and therapeutic agents targeting p90 ribosomal S6 kinase
Comparison with Similar Compounds
SL 0101-1 is unique due to its high selectivity and potency as an RSK inhibitor. Similar compounds include:
BI-D1870: Another RSK inhibitor with an IC50 value of 31 nM for RSK1.
FMK: An irreversible inhibitor of RSK2 kinase.
GSK1838705A: An effective inhibitor of IGF-1R, modestly potent to IR and ALK, with little inhibition to other protein kinases .
Properties
IUPAC Name |
[4-acetyloxy-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxochromen-3-yl]oxy-5-hydroxy-2-methyloxan-3-yl] acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24O12/c1-10-21(34-11(2)26)24(35-12(3)27)20(32)25(33-10)37-23-19(31)18-16(30)8-15(29)9-17(18)36-22(23)13-4-6-14(28)7-5-13/h4-10,20-21,24-25,28-30,32H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOZSDJHGMAEGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=CC(=CC(=C3C2=O)O)O)C4=CC=C(C=C4)O)O)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3'',4''-Diacetylafzelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
77307-50-7 | |
| Record name | 3'',4''-Diacetylafzelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
154 °C | |
| Record name | 3'',4''-Diacetylafzelin | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040139 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


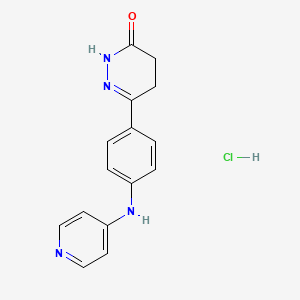
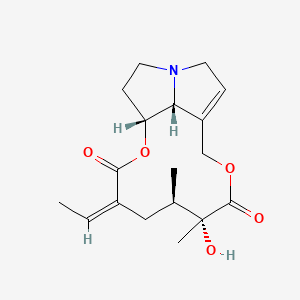
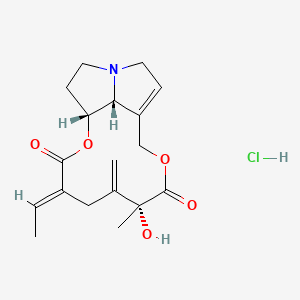

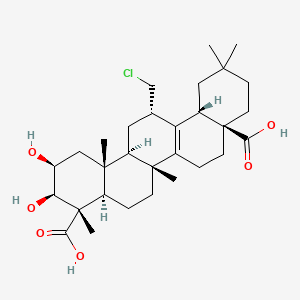



![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)


